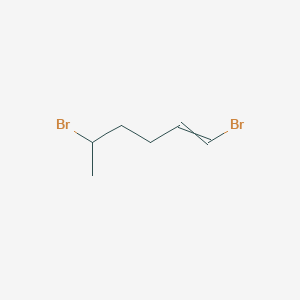

1,5-Dibromohex-1-ene

Description

Significance of Bromoalkenes as Synthetic Intermediates

Bromoalkenes, particularly vinyl bromides, are highly valuable intermediates in organic synthesis. researchgate.net Their utility stems from the carbon-bromine bond at the sp²-hybridized carbon, which serves as a reactive handle for a multitude of transformations. They are cornerstone building blocks for the construction of polysubstituted alkenes through various transition-metal-catalyzed cross-coupling reactions, including the Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig reactions. mdpi.comnih.govrsc.org These reactions allow for the stereospecific formation of new carbon-carbon and carbon-heteroatom bonds, a critical process in the synthesis of complex natural products, pharmaceuticals, and advanced materials. mdpi.com

Furthermore, bromoalkenes can be readily converted into other functional groups. For instance, treatment with strong bases can induce dehydrobromination to yield terminal or internal alkynes, providing a strategic entry point to alkyne chemistry. researchgate.net The combination of stability under many reaction conditions and high reactivity in specific, catalytically controlled transformations solidifies the role of bromoalkenes as indispensable tools for synthetic chemists.

Overview of Dihaloalkene and Haloalkene Research Trajectories

Research into haloalkenes and dihaloalkenes has been a dynamic field, evolving from fundamental reactivity studies to the development of sophisticated and highly selective synthetic methodologies. Initially, much of the focus was on understanding their participation in classic substitution and elimination reactions. However, the advent of transition-metal catalysis revolutionized their application.

Current research trajectories are largely centered on expanding the scope and efficiency of catalytic reactions involving these substrates. researchgate.net Key areas of investigation include:

Development of Novel Catalysts: Creating more active, stable, and selective catalysts (often based on palladium, nickel, or copper) that can operate under milder conditions and tolerate a wider range of functional groups. nih.govrsc.org

C-H Activation and Functionalization: Designing reactions that couple haloalkenes with unactivated C-H bonds, offering more atom-economical synthetic routes. mdpi.com

Stereoselective Synthesis: Devising methods for the highly regio- and stereoselective synthesis of complex haloalkenes, which are then used to build stereochemically rich molecules. researchgate.net

Asymmetric Catalysis: Using chiral ligands to achieve enantioselective cross-couplings, a critical need in the pharmaceutical industry.

The study of dihaloalkenes, such as 1,5-Dibromohex-1-ene, fits within this landscape by offering multiple points for sequential and selective functionalization, enabling the rapid construction of molecular complexity from a single substrate.

Structure

2D Structure

3D Structure

Properties

CAS No. |

138118-44-2 |

|---|---|

Molecular Formula |

C6H10Br2 |

Molecular Weight |

241.95 g/mol |

IUPAC Name |

1,5-dibromohex-1-ene |

InChI |

InChI=1S/C6H10Br2/c1-6(8)4-2-3-5-7/h3,5-6H,2,4H2,1H3 |

InChI Key |

GCDYJLILCRGGRO-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC=CBr)Br |

Origin of Product |

United States |

Structural and Stereochemical Aspects of 1,5 Dibromohex 1 Ene

Isomeric Considerations within the Dibromohexene Framework

Structural isomers are molecules that share the same molecular formula but have different atomic connectivity. ck12.orgck12.org The dibromohexene framework (C₆H₁₀Br₂) allows for a considerable number of structural isomers, which differ in the placement of the two bromine atoms and the position of the carbon-carbon double bond.

1,5-Dibromohex-1-ene is just one of many possible constitutional isomers. The location of the double bond can shift along the six-carbon chain, and the bromine atoms can be attached to various carbons, both sp² (alkene) and sp³ (alkane) hybridized. This diversity gives rise to a wide array of compounds with distinct chemical and physical properties.

The table below illustrates a selection of these positional isomers to highlight the structural diversity within the dibromohexene family.

| Isomer Name | Molecular Formula | Structural Formula | Key Features |

| This compound | C₆H₁₀Br₂ | BrCH=CH(CH₂)₃CHBrCH₃ | Vinylic bromide at C1, allylic bromide at C5. |

| 1,1-Dibromohex-1-ene | C₆H₁₀Br₂ | Br₂C=CH(CH₂)₃CH₃ | Geminal dibromide on an sp² carbon. chemsrc.com |

| 1,2-Dibromohex-1-ene | C₆H₁₀Br₂ | BrCH=CBr(CH₂)₃CH₃ | Vicinal dibromide on the double bond. nih.gov |

| 1,6-Dibromohex-3-ene | C₆H₁₀Br₂ | BrCH₂CH₂CH=CHCH₂CH₂Br | Symmetrical structure with primary alkyl bromides. |

| 2,5-Dibromohex-3-ene | C₆H₁₀Br₂ | CH₃CHBrCH=CHCHBrCH₃ | Symmetrical structure with two secondary alkyl bromides. brainly.comaskfilo.com |

| 1,2-Dibromocyclohexane | C₆H₁₀Br₂ | C₆H₁₀Br₂ | Cyclic isomer with bromine atoms on a cyclohexane (B81311) ring. nist.gov |

This table is for illustrative purposes and does not represent an exhaustive list of all possible isomers.

Stereoisomerism at the C1-C2 Alkene Moiety

Stereoisomers have the same molecular formula and atom connectivity but differ in the spatial arrangement of their atoms. saskoer.ca this compound exhibits two main types of stereoisomerism: geometric isomerism at the C1-C2 double bond and optical isomerism at the C5 chiral center.

Geometric Isomerism (E/Z Isomerism)

The restricted rotation around the C1=C2 double bond leads to geometric isomerism, also known as cis-trans or E/Z isomerism. libretexts.orglibretexts.org This occurs because each carbon atom of the double bond is attached to two different groups:

C1 is bonded to a bromine atom (–Br) and a hydrogen atom (–H).

C2 is bonded to a hydrogen atom (–H) and a 4-bromopentyl group (–(CH₂)₃CHBrCH₃).

Using the Cahn-Ingold-Prelog (CIP) priority rules, we can assign the configuration:

At C1, Br has a higher priority than H.

At C2, the 4-bromopentyl group has a higher priority than H.

This gives rise to two distinct geometric isomers:

(Z)-1,5-Dibromohex-1-ene : The high-priority groups (–Br and the alkyl chain) are on the same side of the double bond (cis).

(E)-1,5-Dibromohex-1-ene : The high-priority groups are on opposite sides of the double bond (trans).

Optical Isomerism (Enantiomers and Diastereomers)

The carbon atom at position 5 (C5) is a stereocenter (or chiral center) because it is bonded to four different groups:

A bromine atom (–Br)

A hydrogen atom (–H)

A methyl group (–CH₃)

A but-3-en-1-yl bromide group (–(CH₂)₃CH=CHBr)

This chirality means that C5 can exist in two different spatial configurations, designated as (R) and (S). The presence of both a stereogenic double bond and a chiral center results in a total of four possible stereoisomers for this compound.

| Stereoisomer | Configuration at C1=C2 | Configuration at C5 | Relationship |

| 1 | E | R | Enantiomer of (E,S) |

| 2 | E | S | Enantiomer of (E,R) |

| 3 | Z | R | Enantiomer of (Z,S) |

| 4 | Z | S | Enantiomer of (Z,R) |

The (E,R) and (E,S) isomers are enantiomers of each other. Similarly, the (Z,R) and (Z,S) isomers form another pair of enantiomers. The relationship between an E isomer and a Z isomer (e.g., between (E,R) and (Z,R)) is that of diastereomers.

Conformational Analysis of the Hexyl Chain

Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. practically.com The flexible four-carbon chain linking the vinylic bromide at C1 and the chiral center at C5 allows the molecule to adopt numerous conformations. The stability of these conformers is dictated by a balance of steric hindrance and electronic interactions.

The study of long-chain substituted alkanes, such as 1,3-difluorinated alkanes, shows that the relative orientation of substituents significantly influences the preferred conformation of the carbon backbone. soton.ac.uk A similar principle applies to this compound, where the bulky and electronegative bromine atoms play a key role.

The primary rotations to consider are around the C2-C3, C3-C4, and C4-C5 single bonds. The molecule will tend to adopt a shape that minimizes unfavorable interactions:

Steric Hindrance : Gauche interactions between bulky groups (like the vinyl bromide and the bromomethyl group on the chain) increase the potential energy of a conformer. Conformations that place these groups in an anti-periplanar arrangement are generally more stable.

Reactivity and Transformational Chemistry of 1,5 Dibromohex 1 Ene

Reactions Involving the Terminal Alkene Moiety

The carbon-carbon double bond in 1,5-Dibromohex-1-ene is susceptible to various addition reactions.

The terminal alkene can undergo electrophilic addition. For instance, the addition of hydrogen halides, like hydrogen bromide (HBr), across the double bond typically proceeds without the need for a catalyst. quora.com This reaction generally follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms. quora.compearson.com However, in the presence of peroxides, the addition of HBr can proceed via a free-radical mechanism, leading to the anti-Markovnikov product. quora.comdoubtnut.com

Halogenation, such as the addition of bromine (Br₂), can also occur across the double bond, leading to dihalogenated products. The mechanism often involves the formation of a bromonium ion intermediate.

| Reaction | Reagent(s) | Product Type | Regioselectivity |

| Hydrohalogenation | HBr | Bromoalkane | Markovnikov (no catalyst) quora.compearson.com |

| HBr, Peroxide | Bromoalkane | Anti-Markovnikov quora.comdoubtnut.com | |

| Halogenation | Br₂ | Dibromoalkane | N/A |

Hydroboration-oxidation is a two-step reaction that converts the alkene into an alcohol. wikipedia.orgmasterorganicchemistry.com This process is notable for its anti-Markovnikov regioselectivity, meaning the hydroxyl group attaches to the less substituted carbon. wikipedia.orgmasterorganicchemistry.comchemistrytalk.org The reaction is also stereospecific, resulting in a syn-addition of the hydrogen and hydroxyl groups across the double bond. wikipedia.orgmasterorganicchemistry.com The reaction sequence first involves the addition of borane (B79455) (BH₃) across the alkene to form an organoborane intermediate. masterorganicchemistry.comchemistrytalk.org This intermediate is then oxidized, typically with hydrogen peroxide (H₂O₂) in a basic solution, to yield the alcohol. masterorganicchemistry.comchemistrytalk.org

| Step | Reagents | Key Feature |

| 1. Hydroboration | BH₃ (or B₂H₆, 9-BBN) masterorganicchemistry.commasterorganicchemistry.com | Anti-Markovnikov, syn-addition wikipedia.orgmasterorganicchemistry.comchemistrytalk.org |

| 2. Oxidation | H₂O₂, NaOH masterorganicchemistry.com | Replacement of Boron with OH wikipedia.org |

The double bond of this compound can be converted into an epoxide, a three-membered ring containing an oxygen atom. This transformation can be achieved using various epoxidizing agents. For instance, studies on similar alkenes like 1,5-hexadiene (B165246) have shown that epoxidation can be carried out using tert-butyl hydroperoxide (TBHP) as an oxidant in the presence of a molybdenum-based catalyst. mdpi.commdpi.com The reaction conditions, such as temperature and catalyst loading, can be optimized to maximize the yield of the epoxide. mdpi.commdpi.com

Dihydroxylation, the addition of two hydroxyl groups across the double bond, can also be performed. For example, the Upjohn dihydroxylation, which uses osmium tetroxide as a catalyst and an oxidant, can be employed. rsc.org Asymmetric dihydroxylation methods, like the Sharpless dihydroxylation, allow for the stereoselective synthesis of diols. rsc.orgrsc.org

| Reaction | Typical Reagents | Product |

| Epoxidation | m-CPBA, TBHP/Mo catalyst mdpi.commdpi.com | Epoxide |

| Dihydroxylation | OsO₄, NMO (Upjohn) rsc.org | Diol |

| Asymmetric Dihydroxylation | AD-mix (Sharpless) rsc.orgrsc.org | Enantiomerically enriched diol |

Olefin metathesis is a reaction that involves the redistribution of alkene fragments through the cleavage and formation of carbon-carbon double bonds, catalyzed by metal complexes, most notably those based on ruthenium or molybdenum. wikipedia.orgharvard.edu This reaction is a powerful tool in organic synthesis. For instance, ring-closing metathesis (RCM) of dienes can be used to form cyclic compounds. researchgate.net Cross-metathesis between two different alkenes can also be utilized to create new olefinic products. researchgate.net The development of functional-group-tolerant catalysts, such as Grubbs' catalysts, has greatly expanded the scope of this reaction. harvard.eduuwindsor.ca

Epoxidation and Dihydroxylation Reactions

Transformations at the Bromine Centers (C1 and C5)

The bromine atoms at both the vinylic (C1) and alkyl (C5) positions are susceptible to nucleophilic substitution, although their reactivity differs.

The bromine atom at the C5 position, being an alkyl halide, can be readily displaced by a variety of nucleophiles through S_N2 reactions. vulcanchem.com In contrast, the vinylic bromide at C1 is generally less reactive towards nucleophilic substitution under standard S_N2 conditions due to the increased strength of the C(sp²)-Br bond. However, under certain conditions, such as those involving the formation of a resonance-stabilized carbocation, even vinylic halides can undergo substitution. vaia.com The nature of the nucleophile is crucial; stronger nucleophiles are generally required for these transformations. savemyexams.com

A study involving the borylation of 6-bromohex-1-ene, a related compound, showed that the reaction proceeds via a radical pathway, leading to the formation of cyclopentylmethyl boronate, indicating a potential for intramolecular cyclization depending on the reaction conditions. acs.org

| Position | Reaction Type | Reactivity | Notes |

| C5 (Alkyl Bromide) | S_N2 | Generally reactive vulcanchem.com | Susceptible to displacement by various nucleophiles. |

| C1 (Vinylic Bromide) | Nucleophilic Substitution | Generally less reactive | Can react under specific conditions, potentially involving radical or cationic intermediates. vaia.com |

Radical Reactions Initiated by Bromine Abstraction

Radical reactions involving this compound are often initiated by the abstraction of a bromine atom. The differing bond dissociation energies of the vinylic and primary C-Br bonds allow for selectivity. The primary alkyl bromide is more susceptible to abstraction by radical initiators. For instance, in the presence of a radical initiator, the hex-5-enyl radical can be generated. This radical intermediate is known to undergo cyclization. researchgate.net

Studies have shown that the 5-exo-trig cyclization of the hex-5-enyl radical is a rapid and often favored pathway, leading to the formation of a cyclopentylmethyl radical. researchgate.netsci-hub.se This intermediate can then be trapped by a variety of reagents. For example, in cobalt-catalyzed borylation reactions, the cyclized radical intermediate leads to the formation of cyclopentylmethylboronate. sci-hub.se Similarly, in certain photocatalyzed phosphinylation reactions, 6-bromohex-1-ene yields a mixture of the uncyclized and the cyclized phosphinylated products, demonstrating the involvement of an alkyl radical intermediate. chinesechemsoc.org

The table below summarizes the outcomes of radical reactions involving a hexenyl bromide system, which is analogous to the radical formed from this compound.

| Reaction Type | Reactant | Key Intermediate | Product(s) | Reference(s) |

| Cobalt-Catalyzed Borylation | 6-Bromohex-1-ene | Hex-5-enyl radical | Cyclopentylmethylboronate | sci-hub.se |

| Photocatalyzed Phosphinylation | 6-Bromohex-1-ene | Hex-5-enyl radical | Mixture of cyclized and uncyclized phosphinates | chinesechemsoc.org |

| Nickel-Catalyzed Alkylation | 6-Bromohex-1-ene | Hex-5-enyl radical | 5-exo-cyclization product | mdpi.com |

| Radical Chain Reduction | 6-Bromohex-1-ene | Hex-5-enyl radical | Hex-1-ene and methylcyclopentane (B18539) | psu.edu |

Organometallic Chemistry (e.g., Grignard Reagents, Organozinc Reagents, Lithium-Bromine Exchange)

The differential reactivity of the two bromine atoms in this compound is also evident in its organometallic chemistry. The preparation of Grignard and organolithium reagents often proceeds with high selectivity.

Lithium-Bromine Exchange: Treatment of substrates containing both vinylic and other types of bromine atoms with organolithium reagents, such as n-butyllithium or tert-butyllithium, can result in selective lithium-bromine exchange. psu.eduprinceton.edu Typically, the exchange occurs preferentially at the more accessible or electronically favored bromine atom. In the case of a dibromoalkene, the vinylic bromine is often more reactive towards lithium-halogen exchange. psu.edu This selective metallation generates a vinyllithium (B1195746) species that can then react with various electrophiles.

Grignard Reagents: The formation of a Grignard reagent from a dibromide can be controlled to favor reaction at one of the C-Br bonds. mmcmodinagar.ac.inmsu.edu Organomagnesium halides are prepared by the reaction of an alkyl or aryl halide with magnesium metal in an ether solvent. mmcmodinagar.ac.in The resulting Grignard reagent is a potent nucleophile used in carbon-carbon bond formation. mmcmodinagar.ac.infishersci.ca

Organozinc Reagents: Organozinc compounds are generally less reactive than their organolithium and organomagnesium counterparts, which can be advantageous for reactions requiring higher functional group tolerance. fishersci.cawikipedia.org They are often prepared from alkyl halides and zinc metal. wikipedia.org These reagents are valuable in various transformations, including Negishi cross-coupling reactions. wikipedia.org The selective formation of an organozinc reagent from this compound would likely occur at the more reactive primary alkyl bromide.

| Organometallic Reagent | Preparation Method | Reactivity | Typical Subsequent Reactions | Reference(s) |

| Organolithium | Lithium-halogen exchange with alkyllithiums | High | Nucleophilic addition, alkylation | psu.edummcmodinagar.ac.inslideshare.net |

| Grignard Reagent (Organomagnesium) | Reaction with magnesium metal | High | Nucleophilic addition to carbonyls, substitution | mmcmodinagar.ac.inmsu.edu |

| Organozinc | Reaction with zinc metal | Moderate | Negishi coupling, Reformatsky reaction | fishersci.cawikipedia.org |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com The distinct electronic and steric environments of the two bromine atoms in this compound allow for selective coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide. sigmaaldrich.comnih.gov The vinylic bromide of this compound is generally more reactive in Suzuki-Miyaura coupling than the primary alkyl bromide, allowing for selective functionalization at the double bond.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. researchgate.netrsc.org Similar to the Suzuki-Miyaura reaction, the Sonogashira coupling preferentially occurs at the vinylic bromide position of this compound. This selectivity allows for the introduction of an alkynyl group at the C1 position.

Negishi Coupling: The Negishi coupling reaction pairs an organozinc compound with an organic halide. wikipedia.orgsigmaaldrich.com This reaction is known for its high functional group tolerance. The relative reactivity of the vinylic versus the primary alkyl bromide in Negishi coupling can be influenced by the specific palladium catalyst and reaction conditions employed.

The following table provides a summary of these palladium-catalyzed reactions.

| Coupling Reaction | Coupling Partners | Typical Catalyst System | Selective Site on this compound | Reference(s) |

| Suzuki-Miyaura | Organoboron compound + Organic halide | Pd catalyst (e.g., Pd(OAc)₂) + Ligand | Vinylic bromide | sigmaaldrich.comnih.gov |

| Sonogashira | Terminal alkyne + Organic halide | Pd catalyst + Cu(I) co-catalyst | Vinylic bromide | researchgate.netrsc.org |

| Negishi | Organozinc compound + Organic halide | Pd or Ni catalyst | Dependent on conditions | wikipedia.orgsigmaaldrich.com |

Cobalt-Catalyzed Borylation

Recent advancements have established cobalt complexes as effective catalysts for the borylation of alkyl halides. sci-hub.seacs.org These reactions typically proceed through a radical mechanism. When 6-bromohex-1-ene, a structural analog for the radical precursor from this compound, is subjected to cobalt-catalyzed borylation conditions with a diboron (B99234) reagent like B₂pin₂, it exclusively yields the cyclized product, cyclopentylmethylboronate. sci-hub.se This outcome strongly suggests that the reaction proceeds via the formation of a primary alkyl radical followed by a 5-exo-trig cyclization before the borylation step occurs. sci-hub.se This method provides a pathway to cyclic boronate esters from acyclic precursors.

Chemo- and Regioselectivity in Reactions of this compound

Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity describes the preference for bond formation at one position over another. durgapurgovtcollege.ac.inslideshare.net In the context of this compound, these concepts are crucial due to the presence of two distinct C-Br bonds.

The choice of reagent and reaction conditions dictates which bromine atom reacts. For instance, radical reactions are typically initiated at the weaker primary C-Br bond. researchgate.netsci-hub.se In contrast, many palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, show a preference for the vinylic bromide. sigmaaldrich.comnih.govresearchgate.netrsc.org This is attributed to the mechanism of oxidative addition to the palladium center, which is generally more facile for sp²-hybridized carbons.

Organometallic preparations also exhibit selectivity. Lithium-bromine exchange often favors the vinylic position, while Grignard formation can be directed to either site depending on the conditions. psu.edummcmodinagar.ac.in This differential reactivity allows for the sequential functionalization of this compound, making it a valuable building block in multi-step syntheses.

Intramolecular Cyclization Pathways

The structure of this compound is well-suited for intramolecular cyclization reactions, primarily through radical or organometallic intermediates.

Radical Cyclization: As discussed previously, the abstraction of the primary bromine atom generates a hex-5-enyl radical. This radical readily undergoes a 5-exo-trig cyclization to form a more stable cyclopentylmethyl radical. researchgate.netsci-hub.semdpi.com This cyclization is a key step in several synthetic methodologies, including cobalt-catalyzed borylation and some nickel-catalyzed alkylations. sci-hub.semdpi.com

Organometallic Cyclization: If an organometallic species, such as an organolithium or Grignard reagent, is formed at the C6 position, the resulting nucleophilic carbon can attack the electrophilic C1 or C2 position of the vinyl bromide. However, the more common pathway involves the formation of a vinyllithium or vinyl Grignard reagent at C1, which can then participate in subsequent intermolecular reactions. Intramolecular cyclization initiated by the formation of an organometallic at the primary carbon can also occur, though it may compete with intermolecular reactions.

The propensity for 5-exo-trig cyclization in radical pathways is a well-established principle in organic chemistry and is a dominant feature of the reactivity of this compound and related compounds.

Mechanistic Investigations of 1,5 Dibromohex 1 Ene Reactivity

Elucidation of Reaction Mechanisms (e.g., Radical, Concerted, Ionic Pathways)

The reaction pathways of 1,5-dibromohex-1-ene are diverse and highly dependent on the reaction conditions and reagents employed. Mechanistic studies have revealed the operation of radical, concerted, and ionic pathways.

Radical Pathways: Radical reactions of bromoalkenes are well-documented. For instance, the reduction of 6-bromohex-1-ene, a related compound, to hex-1-ene and methylcyclopentane (B18539) proceeds via a radical chain mechanism. rsc.org This type of mechanism is often initiated by radical initiators and involves a thiol catalyst that mediates hydrogen-atom transfer. rsc.org In the context of nickel-catalyzed reactions, the formation of radical intermediates has been substantiated. For example, the reaction of benzoxazole (B165842) with 6-bromohex-1-ene leads to a 5-exo-cyclization product, which provides strong evidence for the involvement of a radical intermediate in the catalytic cycle. mdpi.com Furthermore, kinetic studies using radical clocks, such as the cyclization of the hex-5-enyl radical derived from 6-bromohex-1-ene, have been instrumental in demonstrating the presence of radical species in certain reactions. researchgate.netthieme-connect.de The rate of cyclization of this radical is a known value (k = 1.8 × 10^5 s⁻¹ at 20°C), allowing researchers to probe the kinetics of competing reaction steps. researchgate.net

Ionic Pathways: Ionic mechanisms are also prevalent in the reactions of this compound. Nucleophilic substitution reactions, where the bromine atom is displaced by a nucleophile, typically proceed through an SN2 mechanism, which is a one-step concerted process. However, under conditions that favor carbocation formation, such as in the presence of a strong acid, an SN1 mechanism may operate. The stability of the potential carbocation intermediate plays a crucial role in determining the favored pathway. Electrophilic addition to the double bond is another common ionic reaction, often proceeding through a bridged bromonium ion intermediate.

Concerted Pathways: Concerted reactions, such as the ene reaction, involve a single transition state where bond-making and bond-breaking occur simultaneously. wikipedia.org While not as commonly cited for this compound itself, related unsaturated systems undergo such transformations. The stereospecificity of these reactions is a key characteristic, providing insights into the geometry of the transition state.

The interplay between these mechanistic pathways is often influenced by subtle changes in the reaction environment. For example, in Lewis acid-catalyzed ene reactions, the pathway can shift from concerted to stepwise with a zwitterionic intermediate depending on the reactivity of the ene, enophile, and the specific Lewis acid used. wikipedia.org

Role of Catalysts and Reagents in Reaction Selectivity and Efficiency

The choice of catalysts and reagents is paramount in directing the outcome of reactions involving this compound, influencing both selectivity and efficiency.

Catalysts: Transition metal catalysts, particularly those based on palladium, nickel, and iron, play a significant role in the reactivity of haloalkenes.

Palladium Catalysts: Palladium complexes are widely used in cross-coupling reactions and hydroformylation. For instance, Pd(PPh₃)₄ has been employed in the stereoselective hydrogenolysis of 1,1-dibromo-1-alkenes to (Z)-1-bromo-1-alkenes. acs.org The catalyst is essential for the reaction's success and selectivity. acs.org In palladium-catalyzed hydrochlorocarbonylation of alkenes, the choice of ligand and solvent can determine the regioselectivity, leading to either branched or linear alkyl acid chlorides. nih.gov Mechanistic studies suggest these reactions proceed through a palladium hydride pathway. nih.gov

Nickel Catalysts: Nickel catalysts are effective in cross-electrophile coupling reactions and C-H bond alkylation. mdpi.comresearchgate.net Mechanistic studies indicate that these reactions can proceed through Ni(I) and Ni(III) species via a single-electron transfer process. mdpi.com The reaction of 6-bromohex-1-ene in the presence of a nickel catalyst has been used to provide evidence for the formation of radical intermediates. mdpi.comresearchgate.net

Iron Catalysts: Iron catalysts, such as iron(II) bromide, offer an inexpensive and non-toxic option for reductive cross-coupling reactions. nih.gov They have been successfully used for the Z-selective synthesis of 1,2-disubstituted olefins from alkyl halides and terminal arylalkynes. nih.gov Mechanistic investigations point towards an iron-catalyzed anti-selective carbozincation pathway. nih.gov

Reagents: The nature of the reagents used in conjunction with this compound dictates the type of transformation that occurs.

Reducing Agents: In radical reductions, reagents like triethylsilane, when used with a thiol catalyst, can effectively reduce alkyl halides to the corresponding alkanes. rsc.org In iron-catalyzed reductive couplings, zinc powder acts as the reductant. nih.gov

Nucleophiles and Bases: In substitution and elimination reactions, the strength and nature of the nucleophile or base are critical. Strong bases can promote E2 elimination, while good nucleophiles favor SN2 substitution. The use of sodium methoxide, a strong base, can drive substitution reactions that might not proceed with weaker bases.

Lewis Acids: Lewis acids like Me₂AlCl are effective catalysts for ene reactions involving α,β-unsaturated aldehydes and ketones. wikipedia.org They function by activating the enophile towards the ene reaction. wikipedia.org

The following table summarizes the role of various catalysts in reactions involving bromoalkenes, including those structurally related to this compound.

| Catalyst/Reagent | Reaction Type | Role | Substrate Example | Ref |

| Pd(PPh₃)₄ | Hydrogenolysis | Stereoselective reduction | 1,1-dibromo-1-alkenes | acs.org |

| Pd(PPh₃)₂Cl₂ | Hydrochlorocarbonylation | Regioselective carbonylation | Styrene | nih.gov |

| Ni(II) complexes | C-H Alkylation | Catalyzes C-C bond formation | Fused azoles | mdpi.com |

| FeBr₂ | Reductive Coupling | Z-selective olefin synthesis | Alkyl halides and alkynes | nih.gov |

| Triethylsilane/Thiol | Radical Reduction | Homolytic reduction | Alkyl halides | rsc.org |

| Me₂AlCl | Ene Reaction | Lewis acid activation | α,β-unsaturated aldehydes | wikipedia.org |

Intermediate Characterization and Kinetic Studies

The direct observation and characterization of reactive intermediates, coupled with kinetic studies, provide invaluable information about reaction mechanisms.

Intermediate Characterization: The identification of intermediates is often challenging due to their transient nature. However, various techniques have been employed to gain insights into their structure and role.

Spectroscopic Methods: While direct spectroscopic observation of intermediates like radicals or carbocations in the reactions of this compound is not explicitly detailed in the provided context, related studies utilize techniques like ESI-MS to detect possible organometallic intermediates.

Trapping Experiments: The formation of cyclized products from substrates like 6-bromohex-1-ene serves as a classic example of a radical clock experiment, where the rearranged product acts as evidence for a radical intermediate. researchgate.netthieme-connect.de The ratio of cyclized to uncyclized products can provide kinetic information.

Kinetic Studies: Kinetic analysis is a powerful tool for elucidating reaction mechanisms.

Rate Law Determination: The dependence of the reaction rate on the concentration of reactants and catalysts can help distinguish between different mechanistic pathways. For example, an SN2 reaction is first-order in both the substrate and the nucleophile, while an SN1 reaction is typically first-order in the substrate only.

Kinetic Isotope Effects (KIEs): The use of isotopically labeled substrates can provide detailed information about the transition state. For instance, a high KIE for a reaction involving the cleavage of a C-H bond suggests that this bond is being broken in the rate-determining step, which is characteristic of a concerted E2 elimination. Conversely, a low KIE is often observed in stepwise E1 mechanisms.

Radical Clocks: As mentioned previously, substrates that undergo a predictable intramolecular rearrangement at a known rate can be used to "time" other reaction steps. The reaction of 6-bromohex-1-ene, which forms the hex-5-enyl radical that cyclizes at a known rate, is a prime example of a radical clock used to probe the kinetics of radical reactions. researchgate.net

The following table presents data from kinetic studies on related bromoalkene systems.

| Study Type | System | Finding | Implication | Ref |

| Radical Clock | 6-bromohex-1-ene | Formation of methylcyclopentane | Evidence for a hex-5-enyl radical intermediate | researchgate.netthieme-connect.de |

| Kinetic Isotope Effect | 1-Bromo-3-hexene (related) | High KIE with deuterated analogs | Distinguishes between E2 and E1 mechanisms | |

| Rate Dependence | General SN1/SN2 | Rate = k[Substrate] vs. Rate = k[Substrate][Nucleophile] | Differentiates between unimolecular and bimolecular pathways |

Computational and Theoretical Studies on 1,5 Dibromohex 1 Ene

Electronic Structure Analysis and Bonding

Computational methods, particularly Density Functional Theory (DFT), are instrumental in analyzing the electronic structure and bonding of molecules like 1,5-dibromohex-1-ene. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G*, can model electronic properties, optimize molecular geometry, and predict bonding characteristics.

The molecule possesses two distinct carbon-bromine bonds: a C(sp²)-Br bond at the vinylic position and a C(sp³)-Br bond at the secondary, allylic position. The electronic environment of these bonds is considerably different. The vinylic C-Br bond is strengthened by the higher s-character of the sp² hybridized carbon and potential delocalization of the bromine lone pairs into the π-system. Conversely, the C-H bond at the allylic position (C5) is weaker than a typical alkyl C-H bond, which has implications for radical reactions. libretexts.orglibretexts.org

Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—provides insight into the molecule's reactivity. nottingham.ac.uk For this compound, the HOMO would likely be associated with the C=C double bond and the lone pairs on the bromine atoms, while the LUMO would be centered on the antibonding σ* orbitals of the C-Br bonds. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and can be calculated using methods like Time-Dependent DFT (TD-DFT). researchgate.net

Table 1: Predicted Geometrical Parameters for this compound This table presents theoretically expected bond lengths and angles. These values are derived from computational models of similar bromoalkenes and general principles of chemical bonding, as direct experimental data for this specific compound is not readily available.

| Parameter | Predicted Value | Description |

| C1=C2 Bond Length | ~1.34 Å | Typical length for a carbon-carbon double bond. |

| C1-Br Bond Length | ~1.88 Å | Vinylic carbon-bromine bond. |

| C5-Br Bond Length | ~1.97 Å | Secondary alkyl carbon-bromine bond. |

| C-C Single Bond Lengths | ~1.52 - 1.54 Å | Standard sp³-sp³ and sp³-sp² carbon-carbon single bonds. |

| C=C-Br Bond Angle | ~122° | Angle involving the sp² hybridized carbons of the double bond. |

| Br-C5-H Bond Angle | ~109.5° | Tetrahedral geometry around the secondary carbon C5. |

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry provides powerful tools to map out potential reaction pathways and analyze their energetic feasibility. For this compound, several reaction types can be computationally explored, including nucleophilic substitution (SN2 and SN2'), elimination (E2), and metal-catalyzed cross-coupling reactions. acs.org

DFT calculations are used to model the potential energy surface of a reaction. This involves locating the structures of reactants, products, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy (energy barrier) of the reaction, which is fundamental to understanding reaction rates. wikipedia.org For example, in studying the competition between SN2 and SN2' pathways for allylic halides, the Activation Strain Model (ASM) can be employed to understand the physical factors controlling the reaction barrier. acs.org

In reactions like the Suzuki-Miyaura or Sonogashira couplings, computational studies can elucidate the mechanism, involving steps like oxidative addition, transmetalation, and reductive elimination. spbu.ru Transition-state analysis helps identify the rate-determining step and explains how catalysts influence the reaction. For this compound, this would be particularly interesting due to the two different C-Br bonds, which would exhibit different reactivities in oxidative addition steps.

Table 2: Hypothetical Reaction Pathways and Computational Investigation Methods This table outlines potential reactions for this compound and the computational methods used to study their mechanisms.

| Reaction Pathway | Description | Computational Method | Key Information Gained |

| Nucleophilic Substitution (SN2/SN2') | A nucleophile attacks either the C5 (SN2) or C1 (SNV) or C3 (SN2') position, displacing a bromide ion. acs.orgresearchgate.net | DFT (e.g., B3LYP, M06-2X), Activation Strain Model (ASM) | Activation barriers, reaction thermochemistry, preference for SN2 vs. SN2' vs. SNV pathways. |

| Elimination (E2) | A base removes a proton, leading to the formation of a diene and elimination of HBr. | DFT geometry optimization and transition state search. | Energy profile, regioselectivity of elimination, competition with substitution. |

| Radical Bromination | Abstraction of an allylic hydrogen by a radical, followed by reaction with bromine. libretexts.org | DFT calculations of bond dissociation energies (BDEs). | Relative stability of potential radical intermediates, prediction of major product. |

| Cross-Coupling (e.g., Suzuki) | Palladium-catalyzed reaction with a boronic acid, selectively replacing a C-Br bond. | DFT modeling of catalytic cycle (oxidative addition, etc.). | Transition state energies, selectivity for vinylic vs. allylic C-Br bond activation. |

Prediction of Reactivity and Selectivity

A key application of computational studies on this compound is predicting its chemical reactivity and the selectivity of its reactions. The molecule's two bromine atoms are in chemically distinct environments, leading to significant differences in their reactivity. diffeology.com

Vinylic Bromide (C1-Br): Vinylic C-Br bonds are generally strong and less reactive in traditional nucleophilic substitution reactions due to the high energy of the vinylic carbocation intermediate and the steric hindrance of the double bond. researchgate.netdiffeology.com However, they are excellent substrates for metal-catalyzed cross-coupling reactions.

Allylic Bromide (C5-Br): The C5-Br bond is an allylic halide. The C-H bond on this carbon has a lower bond dissociation energy (~88 kcal/mol) compared to typical alkyl (~98 kcal/mol) or vinylic (~111 kcal/mol) C-H bonds, making it susceptible to radical abstraction. libretexts.orglibretexts.org The C5-Br bond itself is reactive towards both SN2 and SN2' substitutions, as the transition states are stabilized by the adjacent π-system. acs.org

Computational models can quantify these differences. By calculating bond dissociation energies (BDEs), electrostatic potential maps, and activation energies for competing reaction pathways, a clear picture of selectivity emerges. For instance, in a palladium-catalyzed cross-coupling, calculations would likely predict preferential oxidative addition at the more reactive C5-Br bond under certain conditions, while different catalysts or conditions might favor the C1-Br bond. Quantum chemical calculations have been used to study the mechanistic dichotomy between different types of nucleophilic vinylic substitution (SNV). researchgate.net

Table 3: Comparative Predicted Reactivity of C-Br Bonds

| Feature | C1-Br (Vinylic) | C5-Br (Allylic/Secondary) | Rationale |

| Bond Dissociation Energy | Higher | Lower | Stronger C(sp²)-Br bond due to higher s-character. |

| SN2 Reactivity | Very Low | High | High energy barrier for backside attack on an sp² carbon. researchgate.net |

| SN2' Reactivity | Not Applicable | Moderate | Nucleophilic attack can occur at the C3 position of the double bond. acs.org |

| Radical Abstraction (of adjacent H) | Low (Vinylic H) | High (Allylic H) | Allylic radical is resonance-stabilized. libretexts.org |

| Pd-Catalyzed Cross-Coupling | High | High (but potentially different selectivity) | Both are viable, but the allylic bond is often more labile. |

Spectroscopic Property Simulations

Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data, which is essential for the characterization of newly synthesized compounds. quantumsimulations.deuzh.ch By calculating the magnetic shielding of nuclei and vibrational frequencies, one can simulate NMR and IR spectra, respectively.

NMR Spectroscopy: Software can predict ¹H and ¹³C NMR chemical shifts and coupling constants. chemdoodle.comnmrdb.org For this compound, simulations would differentiate the signals for the vinylic protons on the double bond from the aliphatic protons. The protons on C2 and C5, being adjacent to the electron-withdrawing bromine atoms and the double bond, would have characteristic predicted shifts. Comparing simulated spectra with experimental data helps confirm the molecular structure. uzh.ch

IR Spectroscopy: The simulation of infrared spectra involves calculating the vibrational frequencies of the molecule's bonds. kit.edugithub.io A vibrational mode is IR active if it causes a change in the molecule's dipole moment. github.io For this compound, key predicted absorptions would include the C=C stretch, C(sp²)-H stretch, C(sp³)-H stretches, and the C-Br stretching vibrations, which occur in the fingerprint region. docbrown.info These simulations aid in the identification of functional groups.

Table 4: Predicted Characteristic Spectroscopic Data for this compound These are estimated values based on computational simulations of analogous structures and general spectroscopic principles.

| Spectrum | Feature | Predicted Range | Notes |

| ¹H NMR | Vinylic Protons (H1, H2) | 5.8 - 6.5 ppm | Deshielded by the double bond and C1-Br bond. |

| Allylic Proton (H5) | 4.0 - 4.5 ppm | Deshielded by the adjacent C5-Br bond. | |

| Aliphatic Protons (H3, H4, H6) | 1.5 - 2.5 ppm | Complex multiplets expected due to coupling. | |

| ¹³C NMR | Vinylic Carbons (C1, C2) | 110 - 140 ppm | C1 will be at a lower field (closer to 110 ppm) due to the direct attachment of Br. |

| Allylic Carbon (C5) | 50 - 60 ppm | Carbon directly attached to the second bromine atom. | |

| IR | C=C Stretch | 1640 - 1680 cm⁻¹ | Characteristic absorption for an alkene. |

| C(sp²)-H Stretch | 3010 - 3095 cm⁻¹ | Vibration of hydrogens on the double bond. | |

| C-Br Stretches | 500 - 680 cm⁻¹ | Located in the fingerprint region, confirming the presence of bromoalkane functionalities. docbrown.info |

Advanced Spectroscopic Characterization Methodologies for 1,5 Dibromohex 1 Ene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1,5-Dibromohex-1-ene, offering insights into the connectivity of atoms and the compound's stereochemistry. youtube.comnptel.ac.in Both ¹H and ¹³C NMR are employed to provide a comprehensive picture of the molecular structure.

¹H NMR Spectroscopy

In ¹H NMR spectroscopy, the chemical environment of each proton in the molecule determines its resonance frequency (chemical shift). youtube.com For this compound, the protons on the double bond (vinylic protons) are expected to appear at a different chemical shift compared to the protons on the carbons adjacent to the bromine atoms. The number of neighboring protons influences the splitting pattern of each signal, a phenomenon known as spin-spin coupling, which helps in assigning the signals to specific protons in the structure. youtube.com The integration of the peaks corresponds to the number of protons giving rise to that signal. youtube.com

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. For instance, the sp² hybridized carbons of the double bond will have characteristic chemical shifts that are different from the sp³ hybridized carbons in the rest of the chain.

The stereochemistry of the double bond in this compound, whether it is the E (entgegen) or Z (zusammen) isomer, can be determined using NMR techniques. ualberta.ca The coupling constants between the vinylic protons are typically different for cis and trans isomers, allowing for their differentiation. libretexts.org The specific arrangement of substituents on the double bond influences the chemical shifts of the nearby carbon and proton atoms. ualberta.calibretexts.org

Interactive Data Table: Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Splitting Pattern |

| C1-H (vinylic) | 6.0 - 6.5 | 130 - 140 | Doublet of doublets |

| C2-H (vinylic) | 5.8 - 6.2 | 115 - 125 | Doublet of doublets |

| C3-H₂ | 2.1 - 2.4 | 30 - 35 | Multiplet |

| C4-H₂ | 1.7 - 2.0 | 25 - 30 | Multiplet |

| C5-H | 4.0 - 4.3 | 50 - 55 | Multiplet |

| C6-H₂ | 3.4 - 3.7 | 35 - 40 | Triplet |

Note: The exact chemical shifts and splitting patterns can vary depending on the solvent and the specific isomer.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound. youtube.comcore.ac.uk

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. specac.com Different types of bonds vibrate at characteristic frequencies, allowing for the identification of functional groups. youtube.comspecac.com In the IR spectrum of this compound, key absorption bands would include:

C=C stretch: A peak in the region of 1640-1680 cm⁻¹ indicates the presence of the carbon-carbon double bond. libretexts.org

=C-H stretch: The stretching vibration of the C-H bonds on the double bond typically appears above 3000 cm⁻¹. libretexts.org

C-H stretch (aliphatic): The C-H stretching vibrations of the saturated part of the carbon chain are observed in the 2850-3000 cm⁻¹ region. libretexts.org

C-Br stretch: The carbon-bromine bond stretching vibration is expected in the fingerprint region, typically between 500 and 700 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. libretexts.org It measures the inelastic scattering of monochromatic light. libretexts.org While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. Therefore, non-polar bonds, such as the C=C bond, often produce a strong signal in Raman spectra. The key Raman shifts for this compound would be similar to the IR absorption frequencies for the C=C and C-Br bonds.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) | Intensity |

| C=C Stretch | 1640 - 1680 | 1640 - 1680 | Medium (IR), Strong (Raman) |

| =C-H Stretch | 3010 - 3095 | 3010 - 3095 | Medium |

| C-H Stretch (sp³) | 2850 - 2960 | 2850 - 2960 | Strong |

| C-Br Stretch | 500 - 700 | 500 - 700 | Strong |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. msu.eduazooptics.com

In a mass spectrometer, molecules are ionized, typically by losing an electron, to form a molecular ion (M⁺). savemyexams.com The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. savemyexams.com For this compound, the presence of two bromine atoms is a key feature in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a characteristic isotopic pattern for the molecular ion peak, with three peaks at M⁺, M⁺+2, and M⁺+4, with relative intensities of approximately 1:2:1. msu.edu

The energy from the ionization process can cause the molecular ion to break apart into smaller, charged fragments. msu.edu The pattern of these fragment ions is unique to the molecule's structure. Common fragmentation pathways for this compound would involve the loss of a bromine atom or the cleavage of the carbon-carbon bonds. libretexts.org Analyzing these fragmentation patterns can help to confirm the structure of the molecule. savemyexams.com

Interactive Data Table: Expected Mass Spectrometry Data for this compound (C₆H₁₀Br₂)

| Ion | m/z (mass-to-charge ratio) | Significance |

| [C₆H₁₀⁷⁹Br₂]⁺ | 240 | Molecular ion with two ⁷⁹Br isotopes |

| [C₆H₁₀⁷⁹Br⁸¹Br]⁺ | 242 | Molecular ion with one ⁷⁹Br and one ⁸¹Br isotope |

| [C₆H₁₀⁸¹Br₂]⁺ | 244 | Molecular ion with two ⁸¹Br isotopes |

| [C₆H₁₀Br]⁺ | 161/163 | Loss of one bromine atom |

| [C₆H₉]⁺ | 81 | Loss of two bromine atoms and one hydrogen |

| [C₄H₅Br]⁺ | 132/134 | Fragmentation of the carbon chain |

X-ray Crystallography of Derivatives or Co-crystals

X-ray crystallography is a definitive method for determining the three-dimensional structure of a molecule. wikipedia.org It involves diffracting X-rays off a single crystal of the compound. wikipedia.org However, obtaining a suitable single crystal of a liquid compound like this compound can be challenging.

To overcome this, a common strategy is to prepare a solid derivative of the compound. This could involve reacting this compound to form a new, crystalline compound whose structure can be determined by X-ray crystallography. The determined structure of the derivative would then provide conclusive evidence for the structure of the original this compound molecule.

Another approach is the formation of co-crystals, where this compound is crystallized along with another molecule (a co-former) to produce a solid material with a regular crystalline lattice. The analysis of this co-crystal by X-ray diffraction would reveal the precise spatial arrangement of the this compound molecules, including bond lengths, bond angles, and stereochemistry. wikipedia.org This technique has been successfully used to elucidate the structure of various organic molecules. nih.gov

Applications of 1,5 Dibromohex 1 Ene in Complex Organic Synthesis

Building Block for Polyenes and Enynes

The vinyl bromide moiety of 1,5-Dibromohex-1-ene is primed for cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are instrumental in the formation of carbon-carbon bonds to construct conjugated systems like polyenes and enynes. While direct examples involving this compound are not extensively reported, the reactivity of similar 1,1-dibromo-1-alkenes and (Z)-1-bromo-1-alkenes provides a strong basis for its potential applications.

For instance, palladium-catalyzed hydrogenolysis of 1,1-dibromo dienes or enynes stereoselectively produces (Z)-1-bromo dienes and (Z)-1-bromo enynes. acs.org These intermediates are valuable for the synthesis of (Z)-enediynes and polyenes through subsequent Sonogashira or Suzuki reactions. acs.org This suggests that this compound could potentially undergo similar transformations. After a selective reaction at the vinyl bromide, the remaining alkyl bromide could be used in a subsequent step.

The synthesis of (Z)-3-ene-1,5-diynes, which has garnered significant attention, can be efficiently achieved through one-pot reactions involving the palladium-catalyzed hydrogenolysis of 1,1-dibromo enynes followed by coupling with an alkyne. acs.org This methodology highlights the potential of bromoalkenes as precursors to complex enyne structures.

Table 1: Potential Cross-Coupling Reactions for Polyene and Enyne Synthesis

| Reaction Type | Reactant(s) with Bromoalkene | Catalyst/Reagents | Product Type |

| Suzuki Coupling | (3-methyl-1-butenyl)boronate | Pd(PPh₃)₄ | (E,Z,E)-1,3,5-triene |

| Sonogashira Coupling | (trimethylsilyl)acetylene | Pd(PPh₃)₄, CuI, diisopropylamine | Dienyne |

| Sonogashira Coupling | Phenylacetylene | Pd(PPh₃)₄, CuI, diisopropylamine | (Z)-3-ene-1,5-diyne |

It is important to note that the stability of bromo polyenes and bromo enynes can be a concern, with some decomposing even at low temperatures. acs.org However, their in-situ generation and use in one-pot procedures can circumvent this issue. acs.org

Precursor for Heterocyclic Compounds

The dual reactivity of this compound makes it a promising precursor for the synthesis of various heterocyclic compounds. The vinyl and alkyl bromide functionalities can participate in cyclization reactions to form rings containing heteroatoms.

A notable, closely related example is the synthesis of 2-methylidene-1-silacyclohexanes from a compound identified as 2,6-dibromohex-1-ene and polyhalosilanes. acs.orgimperial.ac.uk It is plausible that "2,6-dibromohex-1-ene" is a regioisomer of, or a typographical error for, this compound, given the synthetic utility of a 1,5-dihaloalkane structure in forming a six-membered ring. In this process, the dibromo compound likely undergoes a reaction with a silylating agent to form a six-membered silicon-containing heterocycle.

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. mdpi.comwikipedia.orgchemrxiv.orgosi.lv The ability to construct carbo- and heterocyclic structures is of paramount importance, and diketones and ketoesters, which can be derived from malonic acid derivatives, are key building blocks for such syntheses. acs.org While not a direct application of this compound, this highlights the significance of precursors that can lead to cyclic systems.

The synthesis of functionalized enediynes fused to heterocycles like benzothiophene, benzofuran, and indole (B1671886) has been achieved through electrophilic cyclization of diacetylenes followed by Sonogashira coupling. spbu.ru This demonstrates a strategy where a bromo-alkene equivalent is coupled to form a more complex heterocyclic system.

Role in Cascade Reactions and Tandem Processes

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. 20.210.105acs.org These reactions are prized for their atom economy and for the rapid construction of molecular complexity from simple starting materials. 20.210.105umn.edu

The structure of this compound is well-suited for initiating cascade reactions. For example, a reaction at the vinyl bromide could be followed by an intramolecular cyclization involving the alkyl bromide. Radical clock experiments using 6-bromohex-1-ene in nickel-catalyzed alkylation reactions have provided evidence for radical intermediates that can undergo cyclization. chemscene.com This suggests that this compound could participate in similar radical-mediated cascade processes.

Tandem processes involving palladium-catalyzed reactions are also prevalent. For instance, a tandem intramolecular silylformylation and silicon-assisted cross-coupling has been used to synthesize geometrically defined α,β-unsaturated aldehydes. acs.org While not a direct use of this compound, this illustrates the potential for designing tandem sequences with appropriately functionalized bromoalkenes.

A study on the synthesis of furans via a tandem sequence of Michael addition and subsequent cyclization utilized various alkenyl bromides, including (E)-1-Bromohex-2-ene. researchgate.net This showcases the utility of bromoalkenes in tandem reactions to generate heterocyclic structures.

Synthesis of Pharmaceutical Intermediates and Advanced Materials Precursors

The synthesis of complex molecules for applications in pharmaceuticals and advanced materials often relies on versatile building blocks that can be elaborated into the desired structures. Bromoalkenes and their derivatives play a crucial role in this context.

In the realm of pharmaceutical synthesis, the construction of macrocyclic compounds is of great interest. The synthesis of analogs of Halichondrin B, a potent anticancer agent, involves macrocyclization reactions of non-macrocyclic intermediates. google.com A precursor with the structural features of this compound could potentially be employed in the synthesis of such complex intermediates, where the two bromine atoms offer orthogonal handles for sequential bond formation leading to macrocyclization.

The use of (3E)-1,6-Dibromo-3-hexene as a building block for pharmaceuticals and in the preparation of polymers and advanced materials highlights the utility of such difunctionalized alkenes. The synthesis of 2-methylidene-1-silacyclohexanes from a related dibromohexene derivative also points towards the use of these compounds as precursors for advanced materials, specifically silicon-containing polymers or materials with unique electronic properties. acs.orgimperial.ac.uk

Furthermore, heterocyclic compounds, for which this compound is a potential precursor, are integral to the structure of many pharmaceutical agents. mdpi.comwikipedia.org

Current Challenges and Future Perspectives in 1,5 Dibromohex 1 Ene Research

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 1,5-Dibromohex-1-ene and related bromoalkenes traditionally relies on methods that may not align with modern standards of green chemistry. A significant challenge is the development of synthetic protocols that are not only high-yielding and selective but also environmentally benign.

Future research will likely focus on greener bromination strategies to minimize the use of hazardous reagents like elemental bromine (Br₂). wordpress.com Electrophilic bromination is a common reaction type, but Br₂ is volatile, corrosive, and toxic. wordpress.com Alternative brominating agents like N-bromosuccinimide (NBS) are often preferred as they are solid and easier to handle. wordpress.com The development of catalytic systems that use bromide salts with environmentally friendly oxidants represents a key area of future development. acsgcipr.org

Sustainable synthetic approaches could also involve microwave-assisted reactions, which can significantly reduce reaction times and energy consumption, leading to cleaner reactions with higher yields. organic-chemistry.orgresearchgate.net For instance, the microwave-induced debrominative decarboxylation of anti-2,3-dibromoalkanoic acids has been shown to produce (Z)-1-bromo-1-alkenes with high efficiency and stereoselectivity. organic-chemistry.org Adapting such methods for the synthesis of this compound from suitable precursors is a promising future direction.

Another avenue for sustainable synthesis is the use of aqueous or solvent-free reaction conditions. rsc.org Developing routes that utilize water as a solvent would drastically improve the environmental profile of the synthesis. rsc.org

Table 1: Comparison of Potential Synthetic Strategies for Bromoalkenes

| Method | Reagents | Advantages | Disadvantages/Challenges | Sustainability Aspect |

| Traditional Bromination | Alkene/Alkyne + Br₂ | High reactivity | Hazardous, corrosive, low atom economy | Poor |

| NBS Bromination | Alkene + NBS | Safer to handle than Br₂ | Generates succinimide (B58015) byproduct | Moderate |

| Microwave-Assisted Synthesis | Various | Rapid, high yields, clean | Requires specialized equipment | High |

| Aqueous Bromination | Substrate + CaBr₂–Br₂ in water | Avoids organic solvents, recyclable reagent | Limited to certain substrates | High |

| Catalytic Bromination | Substrate + Bromide salt + Oxidant | Avoids stoichiometric hazardous reagents | Catalyst development and recovery | High |

Exploration of Novel Reactivity Patterns and Selectivity Control

This compound possesses two chemically distinct bromine atoms: a vinylic bromide at the C1 position and an alkyl bromide at the C5 position. The vinylic C-Br bond is generally less reactive in nucleophilic substitutions than the alkyl C-Br bond. This difference in reactivity is a key feature that allows for selective functionalization.

A major challenge and area of future research is achieving precise control over which bromine atom reacts (chemoselectivity), the position of attack on the double bond (regioselectivity), and the 3D arrangement of the resulting molecule (stereoselectivity). nih.govmasterorganicchemistry.com

Future investigations will likely explore:

Selective Nucleophilic Substitution: By carefully choosing reaction conditions and nucleophiles, it should be possible to selectively replace the more reactive alkyl bromide at C5 while leaving the vinylic bromide untouched. This would generate a range of monosubstituted vinyl bromide intermediates, which are valuable building blocks for further reactions like cross-coupling.

Intramolecular Cyclization: The molecule is primed for intramolecular reactions. Treatment with a suitable reagent could trigger a cyclization event. For example, reaction with magnesium could form a Grignard reagent at the C5 position, which could then attack the vinylic carbon in an intramolecular fashion to form a five-membered ring. Controlling the conditions to favor cyclization over intermolecular reactions is a key challenge.

Cross-Coupling Reactions: The vinylic bromide is a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). Research will focus on conditions that allow for selective coupling at the C1 position. One-pot reactions where the C5 position is first functionalized and the C1 position is subsequently cross-coupled offer an efficient route to complex molecules. organic-chemistry.org

Elimination Reactions: The use of strong bases could induce elimination reactions. Depending on the base and conditions, this could lead to the formation of dienes or alkynes, further expanding the synthetic utility of the parent molecule. nih.gov

Controlling these reaction pathways often depends on a delicate balance of steric and electronic factors, solvent effects, and the choice of catalyst or reagent. ethz.chmasterorganicchemistry.com Computational studies could play a vital role in predicting reactivity and guiding the design of experiments to achieve desired selectivity. pku.edu.cn

Catalytic Asymmetric Synthesis Utilizing this compound

The creation of chiral molecules is central to modern chemistry, particularly in the pharmaceutical and agrochemical industries. This compound is an achiral molecule, but its transformation into chiral products through catalytic asymmetric synthesis represents a significant future opportunity. The bifunctional nature of the molecule makes it an excellent candidate for reactions that can set multiple stereocenters in a single step. nih.govfrontiersin.org

Future research in this area will likely concentrate on:

Asymmetric Cyclizations: Chiral catalysts could be used to control the stereochemistry of intramolecular cyclization reactions. For example, an enantioselective intramolecular Heck reaction could produce chiral five-membered carbocycles or heterocycles.

Enantioselective Functionalization: A chiral catalyst could differentiate between the two prochiral faces of the double bond or the two enantiotopic hydrogens adjacent to the C5 bromine. Bifunctional catalysts, which can activate both the substrate and the reagent simultaneously, are particularly promising. nih.govrsc.orgnih.gov For instance, a chiral Lewis acid could coordinate to the double bond while a chiral base activates a nucleophile, guiding a stereoselective attack.

Kinetic Resolution: If a racemic mixture of a chiral derivative of this compound were used, a chiral catalyst could be employed to react with only one of the enantiomers, allowing for the separation of the unreacted enantiomer (kinetic resolution). chinesechemsoc.org

The development of novel chiral ligands and catalytic systems tailored for substrates like this compound is a key challenge. The goal is to achieve high enantioselectivity (a high percentage of one enantiomer over the other) and high yields under mild conditions. frontiersin.org

Table 2: Potential Asymmetric Transformations of this compound

| Reaction Type | Potential Catalyst Type | Potential Product | Key Challenge |

| Asymmetric Intramolecular Heck Reaction | Chiral Phosphine Ligand + Palladium | Chiral Cyclopentene Derivatives | Suppressing side reactions, achieving high enantioselectivity |

| Asymmetric Nucleophilic Substitution | Chiral Phase-Transfer Catalyst | Chiral 5-substituted-hex-1-enes | Controlling reactivity at C5 vs. C1 |

| Asymmetric Bromolactonization (of a derivative) | Chiral Bifunctional Catalyst (e.g., BINOL-derived) | Chiral Bromo-lactones | Synthesis of the carboxylic acid precursor, controlling cyclization mode |

| Asymmetric Hydrofunctionalization | Chiral Transition Metal Hydride Complex | Chiral Functionalized Hexanes | Regio- and enantioselectivity control |

Integration into Advanced Materials Science and Supramolecular Chemistry

The unique structure of this compound makes it an attractive building block for the synthesis of advanced materials and complex supramolecular assemblies. wikipedia.org The two bromine atoms can act as reactive sites for polymerization or for grafting onto surfaces and other molecules.

Future perspectives in this domain include:

Polymer Synthesis: this compound could serve as a bifunctional monomer or cross-linking agent. numberanalytics.com For example, it could be used in step-growth polymerization reactions. The remaining double bond in the polymer backbone could then be used for post-polymerization modification, allowing for the synthesis of functionalized polymers with tailored properties. beilstein-journals.orgbeilstein-journals.org Anionic polymerization techniques could also be employed, where living polymers react with the bromoalkane functionalities. acs.org

Functional Materials: The ability to selectively functionalize the two bromine positions allows for the creation of materials with specific properties. For instance, one bromine could be used to attach the molecule to a surface (like silica (B1680970) or gold), while the other bromine and the double bond remain available for further chemical transformations. This could be used to create functional coatings or sensors.

Supramolecular Chemistry: In supramolecular chemistry, molecules are designed to self-assemble into larger, ordered structures. The defined geometry and reactive sites of this compound could be exploited to create specific molecular shapes that can act as hosts in host-guest chemistry or as nodes in metal-organic frameworks (MOFs) after suitable modification.

Synthesis of Natural Product Analogues: The hexene backbone is a common motif in natural products. The ability to selectively functionalize this compound could provide efficient routes to complex natural product skeletons, some of which may have applications in materials science or medicine.

The primary challenge in this area is the precise control over the polymerization and assembly processes to create well-defined materials with reproducible properties. The sensitivity of the bromoalkene functional groups to various reaction conditions must be carefully managed. numberanalytics.com

Q & A

Q. How can researchers ensure reproducibility in synthesizing this compound across labs?

- Methodological Answer : Publish detailed protocols with exact molar ratios, catalyst batches, and purification thresholds. Share raw NMR/GC-MS data in supplementary materials. Collaborate via inter-lab validation studies to identify critical control parameters (e.g., moisture levels, inert atmosphere integrity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.